2-Methoxyisonicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Natural Yellow 18 can be synthesized through several methods. One common approach involves the extraction of berberine from plant sources. The extraction process typically includes the following steps:
Plant Material Collection: The plant material is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography to isolate berberine.
Industrial Production Methods: In industrial settings, the production of Natural Yellow 18 involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Natural Yellow 18 undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine and other derivatives.
Reduction: It can be reduced to dihydroberberine.
Substitution: Berberine can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Berberrubine and other oxidized derivatives.
Reduction: Dihydroberberine.
Substitution: Various substituted berberine derivatives.
Scientific Research Applications
Natural Yellow 18 has a wide range of scientific research applications:
Mechanism of Action
Natural Yellow 18 can be compared with other similar compounds:
Curcumin (Natural Yellow 3): Both compounds have antimicrobial and anticancer properties, but curcumin is derived from turmeric and has a different chemical structure.
Lapachol (Natural Yellow 16): Lapachol is another natural yellow dye with anticancer properties, but it is derived from the bark of the lapacho tree.
Uniqueness: Natural Yellow 18 is unique due to its wide range of biological activities and its use in traditional medicine. Its ability to interact with mitochondrial pathways and its fluorescent properties make it a valuable compound in scientific research .
Comparison with Similar Compounds
- Curcumin (Natural Yellow 3)
- Lapachol (Natural Yellow 16)
Biological Activity
2-Methoxyisonicotinic acid (2-MINA) is a derivative of isonicotinic acid known for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article explores the synthesis, biological properties, and mechanisms of action of 2-MINA, supported by research findings and case studies.
Synthesis of this compound
The synthesis of 2-MINA typically involves the methoxylation of isonicotinic acid. Various synthetic routes have been explored, including:
- Direct Methoxylation : Using methanol in the presence of acid catalysts.
- Reflux Methods : Heating isonicotinic acid with methanol and a suitable base.
The purity and structure of synthesized 2-MINA are confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Properties
Research indicates that 2-MINA exhibits significant antimicrobial activity. In a study assessing various derivatives of isonicotinic acid, 2-MINA showed promising results against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 12.5 µg/mL |
Staphylococcus aureus | 6.3 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that 2-MINA could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that 2-MINA can induce apoptosis in various cancer cell lines. For instance, it was observed to block the cell cycle at the G0/G1 phase in HT-29 cells, indicating its potential as an anticancer agent . Furthermore, the expression levels of specific genes associated with drug metabolism were altered upon treatment with 2-MINA, suggesting its role in modifying drug metabolism pathways .
The biological activity of 2-MINA is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It interacts with key metabolic enzymes, potentially altering their activity and leading to increased cytotoxicity in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Gene Expression Modulation : Treatment with 2-MINA has been shown to upregulate genes involved in apoptosis and downregulate those associated with cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives highlighted that 2-MINA was among the most effective compounds against Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to penetrate bacterial membranes more effectively than other derivatives .
- Anticancer Studies : In a comparative analysis involving multiple isonicotinic acid derivatives, 2-MINA exhibited superior anticancer properties compared to its parent compound. The study noted a significant reduction in cell viability in treated cancer cell lines .
Properties
IUPAC Name |
2-methoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDWFVORIGXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356139 | |
Record name | 2-methoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105596-63-2 | |
Record name | 2-methoxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyisonicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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